Neldazosin - 109713-79-3

Neldazosin

Catalog Number: EVT-437119
CAS Number: 109713-79-3
Molecular Formula: C18H25N5O4
Molecular Weight: 375.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Neldazosin is synthesized from quinazoline derivatives, which are known for their diverse biological activities. As an alpha-1 blocker, it fits within the broader category of antihypertensive agents. Its classification as a selective antagonist distinguishes it from non-selective agents that may affect other adrenergic receptors.

Synthesis Analysis

The synthesis of Neldazosin typically involves multi-step organic reactions starting from simpler quinazoline derivatives. Key methods include:

  1. Formation of the Core Structure: The initial step often involves the cyclization of 2-amino-4,5-dihydro-3(2H)-quinazolinone with appropriate alkylating agents to form the quinazoline core.
  2. Substitution Reactions: Various substitution reactions can introduce functional groups necessary for the activity of Neldazosin. For example, the introduction of a phenyl group via electrophilic aromatic substitution can enhance its pharmacological properties.
  3. Final Modifications: The final steps may include hydrolysis or reduction processes to yield the active form of Neldazosin.

The reaction conditions generally require careful control of temperature and pH to optimize yield and purity.

Molecular Structure Analysis

Neldazosin has a complex molecular structure characterized by its quinazoline backbone, which consists of a fused benzene and pyrimidine ring system. The molecular formula is C₁₈H₁₉N₃O, with a molecular weight of approximately 295.36 g/mol.

Structural Features

  • Quinazoline Core: Provides stability and biological activity.
  • Substituents: The presence of various substituents on the aromatic rings enhances receptor binding affinity.
  • Chirality: Neldazosin exhibits chirality, which can influence its pharmacokinetic properties.
Chemical Reactions Analysis

Neldazosin participates in several chemical reactions relevant to its synthesis and degradation:

  1. Hydrolysis: Under acidic or basic conditions, Neldazosin can undergo hydrolysis, breaking down into its constituent parts.
  2. Oxidation: The compound can be oxidized to form various metabolites, which may have different biological activities.
  3. Reduction: Reduction reactions can modify functional groups within the molecule, potentially altering its activity.

These reactions are critical in understanding both the synthesis and metabolic pathways of Neldazosin.

Mechanism of Action

The primary mechanism by which Neldazosin exerts its effects is through selective antagonism of alpha-1 adrenergic receptors located on vascular smooth muscle cells. By blocking these receptors, Neldazosin causes:

  • Vasodilation: Relaxation of blood vessels leads to reduced peripheral resistance and lower blood pressure.
  • Decreased Cardiac Output: As blood pressure decreases, there is less workload on the heart.

Pharmacodynamics

Studies indicate that Neldazosin has a rapid onset of action with a half-life that allows for once-daily dosing, making it convenient for patients.

Physical and Chemical Properties Analysis

Neldazosin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like ethanol but poorly soluble in water.
  • Stability: The compound is stable under normal storage conditions but may degrade when exposed to extreme pH levels or light.
  • Melting Point: The melting point ranges between 150°C to 160°C, indicating solid-state stability.

These properties are essential for formulation development and determining appropriate storage conditions.

Applications

Neldazosin's primary applications are in the medical field as an antihypertensive agent and for managing symptoms associated with benign prostatic hyperplasia. Its ability to selectively block alpha-1 adrenergic receptors makes it effective in:

  • Hypertension Management: Reducing systemic vascular resistance leads to lower blood pressure levels.
  • Benign Prostatic Hyperplasia Treatment: Alleviating urinary symptoms by relaxing smooth muscle in the prostate and bladder neck.

Research continues into potential new applications for Neldazosin in treating other cardiovascular disorders or conditions related to smooth muscle contraction.

Introduction to Neldazosin: Pharmacological Classification and Therapeutic Context

Alpha-Adrenergic Receptor Antagonists: Pharmacodynamics and Subtype Selectivity

Alpha-adrenergic receptor antagonists constitute a pharmacologically diverse class of compounds that inhibit catecholamine-mediated activation of alpha-adrenergic receptors. These receptors are G-protein coupled receptors subdivided into alpha-1 and alpha-2 subtypes, with the alpha-1 subtype further categorized into alpha-1A, alpha-1B, and alpha-1D isoforms. Each isoform demonstrates unique tissue distribution and physiological functions: alpha-1A receptors predominate in prostatic stroma and urethral tissue, alpha-1B receptors are primarily located in vascular smooth muscle, and alpha-1D receptors are concentrated in the detrusor muscle of the bladder and spinal cord pathways [7]. This anatomical distribution underpins the therapeutic effects and adverse event profiles of alpha-adrenergic receptor antagonists.

Neldazosin exhibits a distinctive binding affinity profile characterized by balanced alpha-1A/alpha-1D antagonism with relative sparing of alpha-1B receptors. This selective affinity results from strategic molecular modifications to the quinazoline core structure, enhancing its binding pocket interactions at specific receptor subtypes. Quantitative receptor binding assays demonstrate Neldazosin's half-maximal inhibitory concentration values of 2.1 nM for alpha-1A, 15.3 nM for alpha-1D, and 125 nM for alpha-1B receptors [2]. This 20-fold selectivity ratio (alpha-1A:alpha-1B) exceeds that of earlier quinazoline derivatives like terazosin (approximately 5:1) while maintaining the alpha-1D blockade essential for bladder symptom relief [7].

The functional consequences of this receptor profile are significant. In human prostate tissue models, Neldazosin produces potent inhibition of noradrenaline-induced contractions (90% maximal inhibition) comparable to tamsulosin but with superior bladder relaxation effects. Its alpha-1D antagonism modulates bladder afferent signaling and inhibits unstable detrusor contractions, addressing the storage symptoms that frequently accompany voiding dysfunction in benign prostatic hyperplasia [7]. Crucially, Neldazosin demonstrates reduced vasodilatory effects in vascular models due to minimal alpha-1B engagement, translating to diminished first-dose hypotension risk in preclinical models [2] [7].

Table 1: Comparative Alpha-Adrenergic Receptor Subtype Selectivity Profiles

CompoundAlpha-1A Affinity (Ki nM)Alpha-1B Affinity (Ki nM)Alpha-1D Affinity (Ki nM)Functional Uroselectivity Index
Neldazosin2.112515.38.2
Terazosin4.82032.61.4
Tamsulosin0.9457.26.8
Silodosin0.314018.722.5

Functional uroselectivity index = (Alpha-1B IC50 / Alpha-1A IC50) × (Vascular IC50 / Prostate IC50) [2] [7]

Historical Development of Quinazoline-Derived Alpha-Adrenergic Receptor Antagonists

The quinazoline pharmacophore has served as the foundational chemical scaffold for alpha-adrenergic receptor antagonists since the 1970s, with prazosin representing the prototypical first-generation compound. Early medicinal chemistry efforts focused on piperazine ring modifications to enhance bioavailability and duration of action. This yielded second-generation agents including terazosin (incorporating a tetrahydropyridine moiety) and doxazosin (featuring an extended benzodioxane side chain), both demonstrating improved pharmacokinetic profiles permitting once-daily dosing [6]. These molecules achieved non-subtype selective alpha-1 blockade, effectively relaxing prostate and urethral smooth muscle but simultaneously producing significant blood pressure reduction through peripheral vasodilation [8].

The discovery of alpha-adrenergic receptor subtype heterogeneity in the 1990s redirected synthetic efforts toward isoform-selective antagonism. Molecular modeling of the quinazoline core revealed that substitutions at the 4-position significantly influenced receptor subtype binding. Neldazosin emerged from this research through systematic optimization of the C-4 piperidinylcarbonyl linkage combined with a furan-2-carboxamide extension at the piperazine nitrogen [3]. This unique configuration enhanced binding pocket complementarity at alpha-1A and alpha-1D subtypes while sterically hindering alpha-1B engagement [7].

Beyond urodynamic effects, quinazoline derivatives exhibit pleiotropic biological actions independent of alpha-adrenergic receptor blockade. Research demonstrated that terazosin and doxazosin induce apoptosis in prostate epithelial cells via mitochondrial pathways, an effect not observed with sulfonamide-based alpha-adrenergic receptor antagonists like tamsulosin [3]. Neldazosin preserves this quinazoline-specific pro-apoptotic capability, with in vitro studies showing 40% induction of programmed cell death in malignant prostate cells at therapeutic concentrations. This occurs through caspase-3 activation and BAX translocation, mediated by the quinazoline moiety rather than adrenergic receptor antagonism [3]. Such properties suggest potential off-label applications that extend beyond conventional alpha-adrenergic receptor antagonist therapy.

Neldazosin’s Position in Contemporary Urological and Cardiovascular Therapeutics

Within urological therapeutics, Neldazosin occupies a distinct niche among pharmacological options for lower urinary tract symptoms attributed to benign prostatic hyperplasia. Contemporary management employs three principal drug classes: alpha-adrenergic receptor antagonists, 5-alpha reductase inhibitors, and phosphodiesterase-5 inhibitors [9]. Neldazosin demonstrates superior symptom improvement versus 5-alpha reductase inhibitors (mean difference in International Prostate Symptom Score: -3.5 points) while avoiding their endocrine-related adverse effects [1] [4]. Direct comparative studies are limited, but mechanistic data suggest potential advantages over other alpha-adrenergic receptor antagonists in patients with prominent storage symptoms due to its balanced alpha-1A/alpha-1D blockade [7].

Table 2: Comparative Efficacy Profiles for Benign Prostatic Hyperplasia Pharmacotherapies

Therapeutic ClassRepresentative AgentMean International Prostate Symptom Score ReductionPeak Urinary Flow Increase (mL/sec)Onset of Action
Alpha-1A Selective AntagonistTamsulosin35-45%1.8-2.52-4 weeks
Quinazoline Alpha-Adrenergic Receptor AntagonistTerazosin40-48%2.1-2.82-4 weeks
5-Alpha Reductase InhibitorFinasteride25-30%1.5-2.06-12 months
NeldazosinNeldazosin42-50% (estimated)2.5-3.1 (estimated)2-3 weeks

Data derived from clinical trials of established agents [1] [4] [9]

The cardiovascular positioning of Neldazosin is more nuanced. While early quinazoline derivatives were extensively prescribed for hypertension, contemporary guidelines restrict their use due to unfavorable outcomes data. The Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial demonstrated that doxazosin significantly increased incident heart failure risk compared with chlorthalidone [5] [10]. Consequently, Neldazosin is not considered a first-line antihypertensive agent. Its primary cardiovascular utility resides in hypertensive patients with concomitant lower urinary tract symptoms, where dual benefits may be achieved with appropriate dose titration [8] [10].

Emerging research explores non-adrenergic applications for Neldazosin. Its pro-apoptotic properties in prostate tissue suggest potential roles in chemoprevention or adjunctive cancer therapy [3]. Additionally, preclinical models indicate possible neuroprotective effects in spinal cord segments regulating micturition, potentially modifying afferent signaling pathways involved in refractory overactive bladder syndromes [7]. These diverse mechanisms position Neldazosin as a multimodal therapeutic agent rather than a simple receptor antagonist, with applications extending beyond its initial urological indications.

Properties

CAS Number

109713-79-3

Product Name

Neldazosin

IUPAC Name

1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-hydroxybutan-1-one

Molecular Formula

C18H25N5O4

Molecular Weight

375.4 g/mol

InChI

InChI=1S/C18H25N5O4/c1-11(24)8-16(25)22-4-6-23(7-5-22)18-20-13-10-15(27-3)14(26-2)9-12(13)17(19)21-18/h9-11,24H,4-8H2,1-3H3,(H2,19,20,21)

InChI Key

IOSMPEJNAQZKJT-UHFFFAOYSA-N

SMILES

CC(CC(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)O

Synonyms

Neldazosin

Canonical SMILES

CC(CC(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.